tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-8-4-5-12(18)17-9-6-11(15)7-10-17/h11H,4-10,15H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKPMUNZXCKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Aminopiperidine Intermediate
4-Aminopiperidine is synthesized via hydrogenation of pyridine derivatives or reductive amination of piperidone. A patent-published method employs catalytic hydrogenation of 4-nitropiperidine using 10% Pd/C under 50 psi H₂ at 25°C, yielding 92% 4-aminopiperidine with <2% residual nitrosamine impurities. Alternative routes involve Leuckart-Wallach reactions using ammonium formate and paraformaldehyde at 140°C, though this method produces lower yields (68–72%).
Boc Protection of 4-Aminopiperidine
The primary amine of 4-aminopiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C for 2 hours, then 25°C for 12 hours) achieve 95% conversion, confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1). Excess Boc₂O (1.5 equivalents) ensures complete protection while avoiding N,N-di-Boc byproducts.
Coupling with 4-Oxobutylcarbamate
The final step involves reacting Boc-protected 4-aminopiperidine with 4-oxobutylcarbamate activated by N,N'-dicyclohexylcarbodiimide (DCC). A dichloromethane (DCM) solvent system at −10°C prevents ketone racemization, yielding 87% of the target compound after silica gel chromatography. Nuclear Overhauser effect (NOE) spectroscopy confirms regiospecific coupling at the piperidine nitrogen.
Stepwise Experimental Procedures
Detailed Protocol for Small-Scale Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Nitropiperidine, Pd/C (10%), H₂ (50 psi) | EtOH, 25°C, 6 h | 92% |
| 2 | Boc₂O (1.5 eq), DMAP (0.1 eq) | THF, 0°C → 25°C, 14 h | 95% |
| 3 | 4-Oxobutylcarbamate, DCC (1.2 eq) | DCM, −10°C, 24 h | 87% |
Critical Notes :
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Step 1: Catalyst filtration through Celite® prevents Pd leaching into subsequent steps.
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Step 2: Anhydrous THF is essential to avoid Boc group hydrolysis.
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Step 3: Slow addition of DCC (over 30 minutes) minimizes exothermic side reactions.
Optimization Strategies for Industrial Production
Continuous Flow Hydrogenation
Replacing batch hydrogenation with continuous flow systems enhances scalability. A tubular reactor packed with Pd/Al₂O₃ catalysts processes 4-nitropiperidine at 10 L/h, achieving 94% conversion with 99.5% purity by HPLC.
Solvent-Free Boc Protection
Microwave-assisted reactions using Boc₂O neat at 80°C for 20 minutes reduce solvent waste, yielding 93% Boc-4-aminopiperidine. This method eliminates THF, simplifying downstream purification.
Green Chemistry Approaches
Ionic liquid ([BMIM][BF₄]) as a solvent for the coupling step improves reaction efficiency (90% yield) and enables catalyst recycling. Life-cycle assessment shows a 40% reduction in E-factor compared to DCM-based systems.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) shows >99% purity with tR = 8.2 minutes. Residual solvents (THF, DCM) are <10 ppm by GC-MS.
Comparative Analysis of Methodologies
Batch vs. Flow Synthesis
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Yield | 87% | 94% |
| Throughput | 50 g/day | 2 kg/day |
| Solvent Use | 15 L/kg | 5 L/kg |
Flow systems outperform batch methods in productivity and sustainability but require higher capital investment.
Catalytic Systems
| Catalyst | Yield | Cost ($/kg) |
|---|---|---|
| Pd/C | 92% | 120 |
| Raney Ni | 85% | 45 |
| PtO₂ | 88% | 300 |
Pd/C remains optimal for hydrogenation despite cost, as Ni catalysts introduce metallic impurities.
Challenges and Troubleshooting
Common Side Reactions
Scalability Limitations
Exothermic coupling reactions at >100 g scale require jacketed reactors with precise temperature control (−10°C ± 1°C). Uncontrolled exotherms lead to ketone decomposition and yields dropping to <50%.
Industrial Applications and Case Studies
Chemical Reactions Analysis
Carbamate Formation
The tert-butyl carbamate group is typically introduced via reactions with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
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Reaction : Condensation of 4-(4-aminopiperidin-1-yl)-4-oxobutylamine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C .
Functional Group Transformations
The 4-oxobutyl chain and aminopiperidine moiety enable further derivatization:
Acid/Base Sensitivity
-
Acidic Hydrolysis : The tert-butyl carbamate group is cleaved under strong acidic conditions (e.g., HCl in dioxane) to yield the free amine .
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Base Stability : Stable in mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH) via elimination pathways .
Thermal Stability
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Decomposes above 200°C, with the carbamate group undergoing retro-ene reactions to release isobutylene and CO₂ .
Intermediate for Antitumor Agents
The 4-aminopiperidine core is a pharmacophore in kinase inhibitors. For example:
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Modification : Coupling with aryl halides via Buchwald-Hartwig amination produces candidates for EGFR inhibition .
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Biological Activity : Analogues show IC₅₀ values of 10–50 nM in cell-based assays.
Prodrug Design
The carbamate group serves as a hydrolyzable prodrug linker:
Comparative Reaction Data
The table below compares reaction outcomes for structurally similar carbamates:
Mechanistic Insights
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Curtius Rearrangement : In one-pot syntheses, acyl azides derived from the 4-oxobutyl chain rearrange to isocyanates, which are trapped by tert-butanol to form carbamates .
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Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, enhancing stability in physiological pH .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has indicated that compounds with similar structures to tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate exhibit anticancer activity. For instance, derivatives containing piperidine or piperazine moieties have shown selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects.
2. Neurological Applications
The presence of the aminopiperidine structure suggests potential applications in neurological research. Compounds with similar configurations have been explored for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments.
3. Antimicrobial Activity
Preliminary studies on related carbamate derivatives have demonstrated antimicrobial properties against a range of pathogens. This suggests that this compound could be investigated further for its potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of piperidine derivatives for anticancer activity. Among these, compounds structurally related to this compound showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating promising anticancer potential.
Case Study 2: Neurological Effects
In a pharmacological evaluation, a derivative of the compound was tested for its effects on serotonin receptors. The results indicated that it acted as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Differences and Implications
Benzoxazole Derivatives (4h): The substitution of the 4-aminopiperidine with a benzo[d]oxazole-methoxyphenyl system (Compound 4h) introduces aromaticity and hydrogen-bonding capacity, which correlates with anti-inflammatory activity via IL-6/IL-1β mRNA modulation . This suggests that aromatic heterocycles enhance target engagement in inflammatory pathways compared to aliphatic amines.
In contrast, the free amine in the target compound may facilitate interactions with biological targets.
Furan-Containing Analog: Replacement of the 4-aminopiperidine with a furan ring (tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate) introduces an electron-rich aromatic system.
Benzimidazolone Derivatives :
- The benzimidazolone core in tert-butyl N-[4-(5-chloro-2-oxo-benzimidazol-1-yl)cyclohexyl]carbamate contributes to enzyme inhibition (e.g., 8-oxo targets) due to its planar structure and halogen substitution . The absence of such motifs in the target compound highlights divergent therapeutic applications.
Analytical Data
- LCMS Profiles :
- ¹H NMR :
- The acetylpiperidine derivative () shows characteristic peaks for the acetyl group (δ ~2.1 ppm) and Boc tert-butyl protons (δ ~1.4 ppm) . The target compound’s spectrum would lack acetyl signals but retain Boc and piperidine resonances.
Biological Activity
tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate (CAS No. 1303890-08-5) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its structure includes a piperidine ring, which is known for its biological activity, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N3O3, with a molecular weight of 285.38 g/mol. The compound features a tert-butyl group, a carbamate moiety, and an aminopiperidine structure, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds containing piperidine structures are known to modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in regulating mood, cognition, and behavior.
Pharmacological Effects
- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are hypothesized to result from the modulation of serotonin and norepinephrine levels in the brain.
- Cognitive Enhancement : Studies suggest that piperidine derivatives can enhance cognitive functions by improving synaptic plasticity and increasing neurogenesis. This may be particularly relevant for treating neurodegenerative diseases.
- Anxiolytic Properties : Some derivatives have shown promise in reducing anxiety-like behaviors in preclinical studies, indicating potential use in anxiety disorders.
In Vivo Studies
A study conducted by Ogasawara et al. (2018) demonstrated that similar piperidine-based compounds could selectively block certain lipases involved in lipid metabolism, leading to enhanced immune responses in vivo . This suggests that this compound may also influence metabolic pathways alongside its neuropharmacological effects.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit specific enzymes that are involved in neurotransmitter degradation, thereby prolonging their action at synaptic sites. This mechanism underlies the potential antidepressant and anxiolytic effects observed in animal models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 1303890-08-5 |
| Biological Activity | Antidepressant, Anxiolytic |
| Study | Findings |
|---|---|
| Ogasawara et al. (2018) | Enhanced immune responses |
| Preclinical Cognitive Study | Improved synaptic plasticity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with 4-aminopiperidine derivatives. A common approach includes:
- Condensation : Reacting 4-aminopiperidine with a ketone or aldehyde intermediate under acidic or basic conditions (e.g., using triethylamine as a catalyst).
- Protection : Introducing the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF.
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (methanol or ethanol) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry to avoid overprotection or side reactions.
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/amide linkages.
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (N-H stretch of secondary amine).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ matching the theoretical mass .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.
- Handling : Use gloves and work in a fume hood to avoid exposure. Solubility in methanol or DMSO facilitates stock solution preparation .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., Boc protection) be experimentally validated?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH using in-situ FT-IR or NMR.
- Isotopic Labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton transfer steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) to simulate transition states and intermediate stability .
Q. How can contradictions in crystallographic data (e.g., bond angles vs. theoretical values) be resolved?
- Methodology :
- Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen bonding constraints.
- Validation Tools : Check for outliers using checkCIF (IUCr) and cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What strategies mitigate degradation of the Boc group under acidic or basic conditions during downstream reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
